3-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-ME-anilino)carbothioyl)amino)ET)benzamide
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Overview
Description
Preparation Methods
The synthesis of 3-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-ME-anilino)carbothioyl)amino)ET)benzamide involves multiple steps, including the reaction of 2,6-dibromo-4-methylaniline with carbon disulfide to form the corresponding carbothioyl derivative. This intermediate is then reacted with 2,2,2-trichloroethylamine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-ME-anilino)carbothioyl)amino)ET)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
3-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-ME-anilino)carbothioyl)amino)ET)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-ME-anilino)carbothioyl)amino)ET)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-ME-anilino)carbothioyl)amino)ET)benzamide can be compared with similar compounds such as:
2-CL-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-ME-anilino)carbothioyl)amino)ET)benzamide: This compound has a similar structure but with a chlorine atom instead of a bromine atom.
4-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-MEO-anilino)carbothioyl)amino)ET)benzamide: This compound has an additional methoxy group on the aniline ring.
Properties
CAS No. |
406915-57-9 |
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Molecular Formula |
C17H13Br3Cl3N3OS |
Molecular Weight |
653.4 g/mol |
IUPAC Name |
3-bromo-N-[2,2,2-trichloro-1-[(2,6-dibromo-4-methylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H13Br3Cl3N3OS/c1-8-5-11(19)13(12(20)6-8)24-16(28)26-15(17(21,22)23)25-14(27)9-3-2-4-10(18)7-9/h2-7,15H,1H3,(H,25,27)(H2,24,26,28) |
InChI Key |
ZTRMTHAQUDHGJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Br)Br |
Origin of Product |
United States |
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